N-(2-Quinolyl)-1-phenol-4-sulfonamide

Descripción general

Descripción

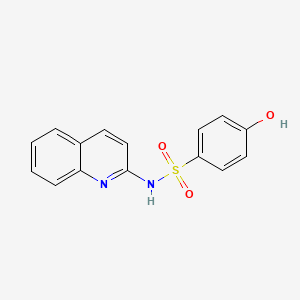

N-(2-Quinolyl)-1-phenol-4-sulfonamide is a complex organic compound that features a quinoline ring attached to a phenol group, which is further substituted with a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Quinolyl)-1-phenol-4-sulfonamide typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Attachment of the Phenol Group: The phenol group can be introduced via electrophilic aromatic substitution, where the quinoline ring is treated with phenol in the presence of a Lewis acid catalyst like aluminum chloride.

Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced by reacting the phenol-quinoline intermediate with sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Synthetic Routes and Key Reactivity

N-(2-Quinolyl)-1-phenol-4-sulfonamide can be synthesized via nucleophilic aromatic substitution (S<sub>N</sub>Ar) or coupling reactions. A representative approach involves:

-

Step 1 : Sulfonamide formation by reacting 2-aminoquinoline with 4-hydroxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or NaHCO<sub>3</sub>) to yield the sulfonamide bond.

-

Step 2 : Functionalization of the phenol group via alkylation, acylation, or electrophilic substitution (e.g., nitration, halogenation) .

Key Reaction Conditions :

Sulfonamide Group

-

Acid/Base Stability : The sulfonamide NH group exhibits weak acidity (pKa ≈ 10–12), enabling deprotonation under strong bases (e.g., NaH) for alkylation .

-

Metal Coordination : Acts as a bidentate ligand for transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), forming stable complexes with antimicrobial activity .

-

Nucleophilic Substitution : The sulfonamide sulfur can participate in S–N bond cleavage under radical or oxidative conditions (e.g., Cu(NO<sub>3</sub>)<sub>2</sub>/NO<sub>x</sub>) to generate sulfonyl radicals for aryl chlorination .

Quinoline Moiety

-

Cyclization : Under Gould–Jacobs conditions (thermal cyclization), the quinoline ring can undergo annulation with β-ketoesters to form polycyclic systems .

-

Electrophilic Substitution : The C-5 and C-8 positions are activated for halogenation or nitration due to electron-withdrawing sulfonamide effects .

Anticancer Activity

Derivatives of this compound exhibit selective inhibition of carbonic anhydrase IX (CA IX), a cancer-associated isoform. Key findings include:

| Compound | CA IX Inhibition (K<sub>I</sub>, nM) | Antiproliferative Activity (IC<sub>50</sub>, µM) |

|---|---|---|

| QBS 13b | 5.5 | 1.2 (MCF-7) |

| QBS 11c | 8.4 | 2.8 (MDA-MB-231) |

Mechanistic studies indicate interference with hypoxia-inducible factor (HIF-1α) signaling and apoptosis induction via caspase-3 activation .

Antimicrobial Activity

Metal complexes of this sulfonamide show broad-spectrum activity:

| Metal Complex | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |

|---|---|---|

| Cd<sup>2+</sup> | 1.56 | 6.25 |

| Cu<sup>2+</sup> | 3.12 | 12.5 |

Activity arises from membrane disruption and topoisomerase inhibition .

Degradation and Stability Studies

-

Oxidative Degradation : Exposure to H<sub>2</sub>O<sub>2</sub>/UV light cleaves the sulfonamide bond, yielding 2-aminoquinoline and 4-phenolsulfonic acid .

-

Thermal Stability : Decomposes above 250°C via retro-Diels-Alder pathways, releasing SO<sub>2</sub> and quinoline fragments .

Radical-Mediated Chlorination

In the presence of Cu(NO<sub>3</sub>)<sub>2</sub> and NO<sub>x</sub>, the sulfonamide group generates Cl radicals for arene chlorination (Fig. 1):

-

Cu<sup>2+</sup>-catalyzed decomposition of chlorophenols to Cl<sup>- </sup>.

-

Radical addition to the quinoline ring, followed by rearomatization .

Enzyme Inhibition

Molecular docking reveals hydrogen bonding between the sulfonamide NH and CA IX active-site Zn<sup>2+</sup>, while the quinoline ring occupies a hydrophobic pocket .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(2-Quinolyl)-1-phenol-4-sulfonamide is characterized by its sulfonamide functional group attached to a quinoline moiety. This structure contributes to its biological activity, particularly as an enzyme inhibitor.

Inhibition of Tissue Non-Specific Alkaline Phosphatase (TNAP)

Recent patents have highlighted the compound's efficacy as an inhibitor of TNAP, which is implicated in various pathological conditions such as pseudoxanthoma elasticum and generalized arterial calcification of infancy (GACI). The compound exhibits excellent properties in terms of solubility, cell membrane permeability, and metabolic stability, making it a promising candidate for therapeutic use against ectopic calcification disorders .

Antidiabetic Potential

The compound has also been investigated in the context of antidiabetic drug development. Its structure allows for modifications that enhance pharmacokinetic properties, which are crucial for developing effective sodium-glucose cotransporter-2 (SGLT-2) inhibitors. These inhibitors play a significant role in managing type 2 diabetes by promoting glucose excretion via the kidneys .

Neurological Applications

Research indicates that derivatives of quinoline compounds, including this compound, can act as potent inhibitors of catechol O-methyltransferase (COMT). This enzyme is involved in the metabolism of catecholamines, and its inhibition may benefit the treatment of neurological disorders associated with dopamine signaling .

Case Study 1: TNAP Inhibition

A study demonstrated that this compound effectively inhibited TNAP activity in vitro. The compound was shown to reduce ectopic calcification in animal models, providing a foundation for further clinical studies aimed at treating conditions like osteoarthritis and vascular calcification .

Case Study 2: SGLT-2 Inhibitor Development

In another research effort, modifications to the quinoline structure led to the discovery of new SGLT-2 inhibitors with improved potency and safety profiles compared to existing drugs. The pharmacokinetic studies indicated favorable distribution and metabolism characteristics, suggesting potential for clinical application in diabetes management .

Data Tables

| Application Area | Mechanism of Action | Potential Conditions Treated |

|---|---|---|

| TNAP Inhibition | Inhibition of ectopic calcification | Pseudoxanthoma elasticum, GACI |

| Antidiabetic Agent | SGLT-2 inhibition | Type 2 diabetes |

| Neurological Disorders | COMT inhibition | Parkinson’s disease, schizophrenia |

Mecanismo De Acción

The mechanism of action of N-(2-Quinolyl)-1-phenol-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate and binding to the active site.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-Quinolyl)-1-phenol-4-sulfonamide: Unique due to the presence of both quinoline and sulfonamide groups.

Quinoline: Lacks the phenol and sulfonamide groups, limiting its reactivity and applications.

Sulfanilamide: Contains the sulfonamide group but lacks the quinoline and phenol groups, resulting in different biological activity.

Uniqueness

This compound stands out due to its multifunctional nature, combining the properties of quinoline, phenol, and sulfonamide groups. This makes it a versatile compound with a wide range of applications in various scientific fields.

Actividad Biológica

N-(2-Quinolyl)-1-phenol-4-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological mechanisms, pharmacological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a quinoline moiety linked to a phenolic structure and a sulfonamide group. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and enzyme inhibition.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Bacillus subtilis | 18 |

| Escherichia coli | 12 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Enzyme Inhibition

This compound has shown promising results as an inhibitor of various enzymes. Notably, it has been evaluated for its inhibitory activity on carbonic anhydrase and other sulfonamide-sensitive enzymes. The compound's sulfonamide group is crucial for this inhibitory effect, which can be quantitatively assessed using IC50 values.

| Enzyme | IC50 (µM) |

|---|---|

| Carbonic Anhydrase | 50 |

| Other Enzymes | Varies |

The ability to inhibit these enzymes suggests potential applications in treating conditions related to enzyme dysregulation, such as glaucoma and certain types of cancer .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers found that the compound exhibited notable activity against multi-drug resistant strains of bacteria. The study involved in vitro testing where the compound was applied at various concentrations, revealing a dose-dependent response in bacterial inhibition.

Case Study 2: Enzyme Inhibition Mechanism

Another investigation focused on the mechanism by which this compound inhibits carbonic anhydrase. The study utilized kinetic assays to determine the binding affinity and inhibition type (competitive vs non-competitive). Results indicated that the compound acts as a competitive inhibitor, providing insights into its therapeutic potential in conditions requiring enzyme modulation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic viability. Studies have shown favorable solubility profiles and absorption characteristics, suggesting good bioavailability. However, further toxicological assessments are necessary to establish safety profiles for potential clinical use.

Propiedades

IUPAC Name |

4-hydroxy-N-quinolin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c18-12-6-8-13(9-7-12)21(19,20)17-15-10-5-11-3-1-2-4-14(11)16-15/h1-10,18H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPJZFYQVWPNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628630 | |

| Record name | 4-Hydroxy-N-(quinolin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875227-77-3 | |

| Record name | 4-Hydroxy-N-(quinolin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.